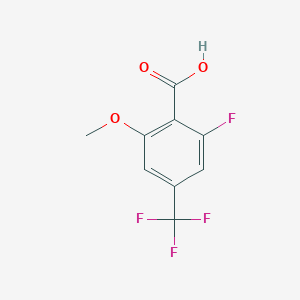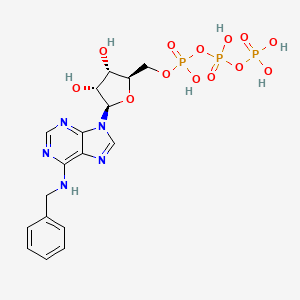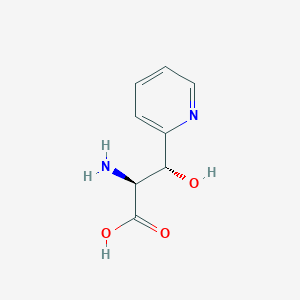![molecular formula C10H12N2 B12844703 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C10H12N2. It is a derivative of pyridine and pyrrole, characterized by the presence of three methyl groups attached to the pyrrolo[3,2-c]pyridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment can be employed to construct the condensed pyrrolo[3,2-c]pyridine fragment .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
化学反応の分析
Types of Reactions
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including dyes and polymers
作用機序
The mechanism of action of 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with cellular receptors and enzymes involved in metabolic processes .
類似化合物との比較
Similar Compounds
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]quinoline: This compound shares a similar core structure but differs in the presence of a quinoline ring.
3H-Pyrrolo[2,3-b]pyridine: Another related compound with a different arrangement of the pyridine and pyrrole rings.
Uniqueness
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine is unique due to its specific methylation pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit distinct reactivity and biological activity compared to its analogs .
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
2,3,3-trimethylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-10(2,3)8-6-11-5-4-9(8)12-7/h4-6H,1-3H3 |
InChIキー |
PMUPZTVACUOZKE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C1(C)C)C=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


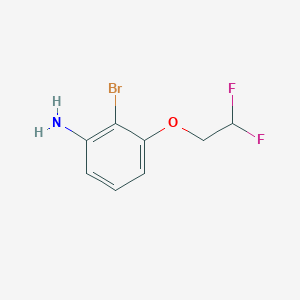
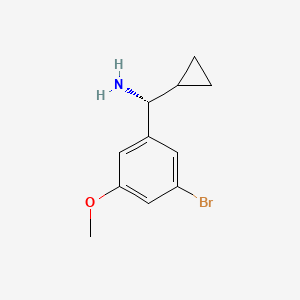
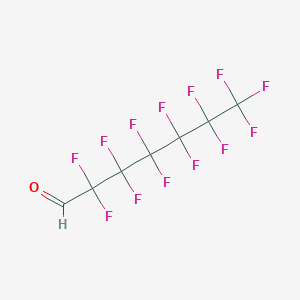
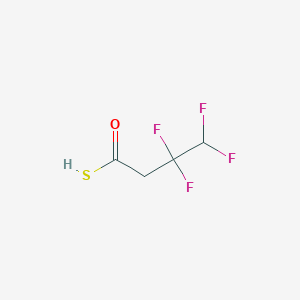
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
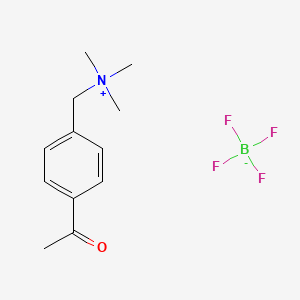
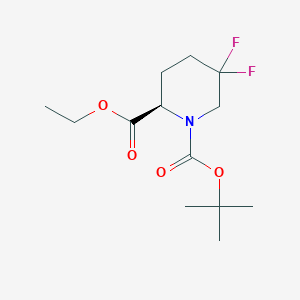
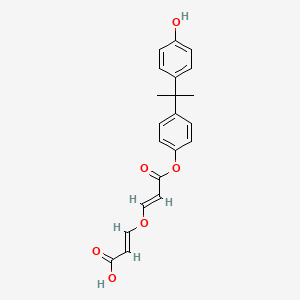

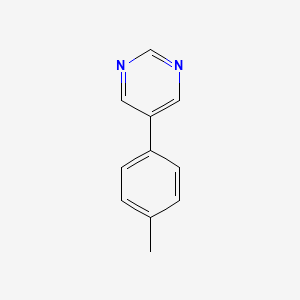
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
